Hepatotoxicity: Ammothamnine Exhibits >3.6-Fold Lower In Vitro Cytotoxicity than Matrine in Human Liver LO-2 Cells
In a direct comparative study using the human liver cell line LO-2, Ammothamnine (Oxymatrine) demonstrated significantly lower cytotoxicity than its parent compound matrine. The IC50 value for matrine was 5.3 mmol/L, whereas Ammothamnine showed an IC50 value exceeding 19 mmol/L, indicating a >3.6-fold higher tolerance [1]. This study further validated that both compounds induce oxidative stress and apoptosis in hepatocytes, but the quantitative threshold for toxicity is substantially elevated for Ammothamnine, making it a safer candidate for applications requiring prolonged exposure or higher dosing regimens [1].
| Evidence Dimension | In vitro hepatotoxicity (cytotoxicity) |
|---|---|
| Target Compound Data | IC50 >19 mmol/L |
| Comparator Or Baseline | Matrine, IC50 = 5.3 mmol/L |
| Quantified Difference | >3.6-fold higher IC50 (lower toxicity) |
| Conditions | Human liver LO-2 cell line, 24-hour treatment, MTT assay |
Why This Matters
Researchers evaluating compounds for liver-targeted therapies or requiring extended incubation periods should prioritize Ammothamnine over matrine to minimize confounding cytotoxic effects in vitro and mitigate potential hepatotoxicity signals in early-stage in vivo safety assessments.
- [1] Comparison of hepatotoxicity and toxic mechanisms of matrine and oxymatrine using in vivo and in vitro models. Chinese Journal of Comparative Medicine. 2018;28(1):1-8. View Source
